molecular formula C12H12N2O4S B11582712 Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Cat. No.: B11582712
M. Wt: 280.30 g/mol
InChI Key: LPAMRTFDJDDTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a complex organic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the aromatic ring .

Biological Activity

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following molecular formula: C12_{12}H12_{12}N2_2O4_4S. The compound features a thiazolidin ring, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin derivatives, including this compound. Research indicates that compounds with thiazolidin structures exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of thiazolidin derivatives on several cancer cell lines. The results showed that compounds similar to this compound had IC50_{50} values ranging from 8.5 μM to 25.6 μM against K562 and HeLa cells, demonstrating significant anticancer activity compared to cisplatin (IC50_{50} = 21.5 μM) .

CompoundCell LineIC50_{50} (μM)
Ethyl 4-thiazolidin derivativeK5628.5 - 14.9
Ethyl 4-thiazolidin derivativeHeLa8.9 - 15.1
CisplatinK56221.5

Antimicrobial Activity

Thiazolidin derivatives have also been studied for their antimicrobial properties. The presence of the thiazolidin ring enhances the compound's ability to inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that thiazolidin compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, certain derivatives demonstrated MIC values as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli6.25
Klebsiella pneumoniae12.5

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that these compounds may induce apoptosis in cancer cells through both extrinsic and intrinsic pathways . Additionally, their antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

InChI

InChI=1S/C12H12N2O4S/c1-2-18-11(16)7-3-5-8(6-4-7)13-10-9(15)14-12(17)19-10/h3-6,10,13H,2H2,1H3,(H,14,15,17)

InChI Key

LPAMRTFDJDDTDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.